Product packaging for 5Ss,6ss-epoxycholestanol-d7(Cat. No.:)

5Ss,6ss-epoxycholestanol-d7

Cat. No.: B12417845
M. Wt: 409.7 g/mol
InChI Key: PRYIJAGAEJZDBO-BMFYFLSCSA-N
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Description

Contextualization within Endogenous Sterol and Oxysterol Biochemistry

Endogenous sterols, with cholesterol as the most prominent example, are fundamental components of cellular membranes and precursors to essential molecules like steroid hormones and bile acids. nih.gov Oxysterols, which are oxygenated derivatives of cholesterol, are emerging as critical signaling molecules that regulate a wide array of biological processes. physiology.org These include cholesterol homeostasis, immune responses, and developmental pathways like Hedgehog signaling. nih.govnih.gov

Oxysterols can be formed through enzymatic pathways involving cytochrome P450 enzymes or via non-enzymatic autoxidation. physiology.org They exert their effects by binding to various receptors, including Liver X Receptors (LXRs) and Smoothened (SMO), thereby influencing gene expression and cellular function. nih.govnih.gov The study of oxysterols is challenging due to their low physiological concentrations compared to cholesterol and their susceptibility to artificial formation during sample handling. physiology.org

5α,6α-epoxycholestanol is an oxysterol formed from the oxidation of cholesterol. Research suggests its involvement in processes like inflammation and nitrosative stress. nih.gov Its isomer, 5β,6β-epoxycholestanol, is also of significant interest. The conversion of 5,6-epoxycholesterol (B1239861) to cholestane-3β,5α,6β-triol by cholesterol epoxide hydrolase is a key metabolic step. nih.gov

Significance of Stable Isotope-Labeled Sterols in Biochemical Investigations

The use of stable isotope-labeled compounds, such as 5α,6α-epoxycholestanol-d7, is indispensable for modern biochemical research, particularly in the field of metabolomics and lipidomics. arkat-usa.org The primary advantage of using deuterated standards is their ability to be distinguished from their endogenous, non-labeled counterparts by mass spectrometry due to their higher mass. arkat-usa.org

This distinction allows for:

Accurate Quantification: By adding a known amount of the deuterated standard to a biological sample at the beginning of the extraction and analysis process, any sample loss during these steps can be corrected for. This isotope dilution mass spectrometry (IDMS) approach is the gold standard for accurate quantification of low-abundance molecules like oxysterols. nih.govnih.gov

Method Validation: Stable isotope-labeled standards are crucial for validating the accuracy and precision of analytical methods used to measure sterols and oxysterols. plos.org

Flux Analysis: In vivo studies using stable isotope tracers, such as deuterium (B1214612) oxide (D₂O), allow researchers to trace the metabolic pathways of sterol synthesis and catabolism, providing insights into the dynamics of these processes in different tissues and disease states. elifesciences.orgtandfonline.com

The development of analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has further enhanced the utility of stable isotope-labeled sterols, enabling the simultaneous and sensitive measurement of a wide range of sterols and oxysterols in various biological matrices. rupress.orglipidmaps.org

Historical Development and Evolution of Research on Epoxycholestanols and Deuterated Analogs

The study of oxysterols dates back several decades, with early research focusing on their role as intermediates in bile acid synthesis and their potential involvement in cholesterol regulation. The discovery that oxysterols could regulate cholesterol biosynthesis by affecting the activity of HMG-CoA reductase was a significant milestone. ed.ac.uk

The synthesis and characterization of various oxysterols, including epoxycholestanols, have been a continuous effort in the scientific community. nih.gov The recognition of the analytical challenges posed by the low concentrations and potential for artifactual generation of oxysterols spurred the development of more sophisticated analytical methods. physiology.org

The advent of mass spectrometry in the 1960s revolutionized the field, providing a powerful tool for the identification and quantification of these compounds. arkat-usa.org The subsequent development and application of stable isotope-labeled internal standards, including deuterated analogs of epoxycholestanols, marked a critical advancement. nih.govnih.gov This allowed for more reliable and accurate measurements, paving the way for a deeper understanding of the biological roles of specific oxysterols.

Early research often relied on radioactive isotopes, but the shift towards stable isotopes offered significant safety advantages, facilitating studies in humans. nih.gov The synthesis of deuterated sterols with high isotopic purity has been a key focus, enabling precise mechanistic and kinetic studies of enzymatic reactions and metabolic pathways. arkat-usa.org The availability of compounds like 5α,6α-epoxycholestanol-d7 from commercial sources has further democratized this area of research, allowing more laboratories to investigate the complex world of oxysterol biochemistry. avantiresearch.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O2 B12417845 5Ss,6ss-epoxycholestanol-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H46O2

Molecular Weight

409.7 g/mol

IUPAC Name

(1S,2R,5S,7S,9R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1/i1D3,2D3,17D

InChI Key

PRYIJAGAEJZDBO-BMFYFLSCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@]5([C@@]3(CC[C@@H](C5)O)C)O4)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C

Origin of Product

United States

Advanced Synthetic Strategies and Isotopic Labeling for Research Applications

Chemoenzymatic and Stereoselective Synthetic Routes to Epoxycholestanols

The synthesis of epoxycholestanols, particularly the 5α,6α-isomer, can be achieved through both chemical and chemoenzymatic approaches, with a strong emphasis on stereoselectivity.

Stereoselective Chemical Synthesis:

The primary route to 5α,6α-epoxycholestanol involves the direct epoxidation of cholesterol. This reaction is highly stereoselective due to the steric hindrance posed by the angular methyl groups on the β-face of the steroid nucleus. Consequently, electrophilic attack on the Δ5 double bond occurs preferentially from the less hindered α-face.

A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in an inert solvent like dichloromethane. The concerted mechanism of m-CPBA epoxidation ensures that the stereochemistry of the alkene is retained in the epoxide product, yielding predominantly the 5α,6α-epoxide.

Starting MaterialReagentMajor ProductKey Feature
Cholesterolmeta-Chloroperoxybenzoic acid (m-CPBA)5α,6α-Epoxycholestan-3β-olHigh stereoselectivity for the α-epoxide

Chemoenzymatic Synthesis:

Chemoenzymatic strategies combine the efficiency of chemical synthesis with the high selectivity of enzymatic transformations. While direct enzymatic epoxidation of cholesterol to the 5α,6α-isomer is a possibility, a more common chemoenzymatic approach involves the enzymatic resolution of a mixture of epoxide diastereomers. For instance, if a chemical synthesis produces a mixture of 5α,6α- and 5β,6β-epoxycholestanols, lipases can be employed to selectively acylate one of the epimers, allowing for their subsequent separation. This method is valuable for obtaining diastereomerically pure epoxysterols for specific research applications.

In biological systems, the formation of cholesterol epoxides is catalyzed by cytochrome P450 enzymes. These monooxygenases are involved in steroid metabolism and can exhibit high stereoselectivity.

Deuterium (B1214612) Labeling Methodologies for 5α,6α-Epoxycholestanol-d7

The synthesis of 5α,6α-epoxycholestanol-d7 requires the introduction of seven deuterium atoms into the cholesterol backbone prior to epoxidation. Several methods exist for the deuterium labeling of sterols.

Biosynthetic Labeling:

One effective method for producing uniformly deuterated sterols is through biosynthesis. This involves culturing microorganisms, such as specific strains of yeast (Saccharomyces cerevisiae), in a medium enriched with deuterium oxide (D₂O) and a protiated carbon source like glucose. rsc.org The yeast then incorporates deuterium atoms into the cholesterol molecule during its synthesis. By controlling the D₂O concentration in the medium, the level of deuteration can be managed. rsc.org The deuterated cholesterol produced can then be extracted, purified, and subsequently epoxidized to yield 5α,6α-epoxycholestanol-d7.

Chemical Labeling:

Chemical methods offer more control over the specific positions of the deuterium labels. A common strategy involves base-catalyzed hydrogen-deuterium exchange reactions. For instance, treating a suitable cholesterol precursor with a strong base in the presence of D₂O can lead to the exchange of protons for deuterons at specific carbon atoms.

Another chemical approach involves the use of deuterium-donating reagents. For example, sodium borodeuteride (NaBD₄) can be used to introduce a deuterium atom at a specific position via the reduction of a ketone. A multi-step synthesis starting from a Δ⁵-steroid can involve the formation of a 6-oxo-3α,5α-cyclosteroid intermediate. Base-catalyzed exchange with D₂O can introduce two deuterium atoms at the C-7 position, and subsequent reduction of the 6-oxo group with sodium borodeuteride can introduce a third deuterium at C-6. nih.gov The remaining deuterium atoms in 5α,6α-epoxycholestanol-d7 are typically located on the side chain.

Purification and Characterization Techniques for Research-Grade Isotopic Sterols

Ensuring the purity and correct isotopic enrichment of 5α,6α-epoxycholestanol-d7 is critical for its use in research. This requires robust purification and characterization techniques.

Purification Techniques:

A combination of chromatographic methods is typically employed to purify isotopic sterols.

TechniquePrincipleApplication
Column Chromatography Separation based on polarity using a solid stationary phase (e.g., silica (B1680970) gel or alumina) and a liquid mobile phase.Initial purification of the crude reaction mixture to separate the desired sterol from reagents and byproducts.
Thin-Layer Chromatography (TLC) A qualitative technique used to monitor reaction progress and assess the purity of fractions from column chromatography.Rapid analysis of sample composition.
High-Performance Liquid Chromatography (HPLC) A high-resolution separation technique. Both normal-phase and reversed-phase HPLC can be used.Final purification to achieve high-purity isotopic sterols, capable of separating closely related isomers. nih.govwashington.edu
Solid-Phase Extraction (SPE) Used for sample cleanup and isolation of sterols from complex biological matrices. aocs.orgPre-analytical sample preparation.

Characterization Techniques:

Once purified, the identity, purity, and isotopic enrichment of 5α,6α-epoxycholestanol-d7 are confirmed using spectroscopic methods.

Mass Spectrometry (MS): This is the primary technique for confirming the mass of the labeled compound and determining the degree of deuteration. rsc.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used. nih.govnih.gov The mass spectrum of the deuterated compound will show a molecular ion peak shifted by seven mass units compared to the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. rsc.orgnih.gov In ¹H NMR, the absence of signals at specific positions confirms the location of deuterium atoms. ²H NMR can also be used to directly observe the deuterium signals. ¹³C NMR can reveal site-specific deuteration levels. rsc.org

Derivatization Approaches for Enhanced Analytical Performance in Research

To improve the analytical properties of 5α,6α-epoxycholestanol-d7, particularly for GC-MS and LC-MS analysis, derivatization is often employed. This chemical modification can enhance volatility, thermal stability, and ionization efficiency.

For Gas Chromatography-Mass Spectrometry (GC-MS):

The most common derivatization technique for sterols in GC-MS is silylation. The hydroxyl group at the C-3 position is converted to a trimethylsilyl (B98337) (TMS) ether using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This derivatization increases the volatility and thermal stability of the molecule, leading to improved chromatographic peak shape and sensitivity.

For Liquid Chromatography-Mass Spectrometry (LC-MS):

For LC-MS analysis, especially using electrospray ionization (ESI), derivatization aims to improve ionization efficiency. Reagents that introduce a permanently charged group are particularly effective. Girard's reagent P, for example, reacts with the ketone group (if present) or can be adapted for hydroxyl groups to introduce a quaternary ammonium (B1175870) moiety. This permanent positive charge significantly enhances the signal in positive ion ESI-MS. nih.gov Other derivatization strategies might involve tagging the molecule with a group that has a high proton affinity.

Analytical TechniqueDerivatization MethodReagent ExamplePurpose
GC-MSSilylationN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increase volatility and thermal stability
LC-MS (ESI)Introduction of a permanent chargeGirard's Reagent P (modified for hydroxyls)Enhance ionization efficiency

Cutting Edge Analytical Methodologies for 5ss,6ss Epoxycholestanol D7 Quantification and Characterization

Principles and Applications of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold standard for the accurate quantification of analytes in complex mixtures. The fundamental principle involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, 5Ss,6ss-epoxycholestanol-d7—to the sample at the earliest stage of analysis. sigmaaldrich.com This deuterated compound serves as an internal standard. sigmaaldrich.com Because the labeled standard is chemically identical to the endogenous (unlabeled) analyte, it experiences the same physical and chemical effects throughout the entire analytical process, including extraction, derivatization, and ionization.

Any sample loss during preparation will affect both the analyte and the standard equally, meaning the ratio of the analyte to the standard remains constant. Mass spectrometry is used to differentiate and measure the distinct molecular weights of the native analyte and the heavier isotope-labeled standard. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard, the concentration of the endogenous analyte can be calculated with high precision and accuracy, correcting for any procedural variations. nih.gov This approach is crucial for minimizing analytical variability and ensuring reliable results in research settings.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of oxysterols, including epoxycholestanols. A significant challenge in GC-MS analysis of these compounds is their low volatility. To overcome this, a derivatization step, commonly trimethylsilylation, is required to convert the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. nih.gov

In a typical workflow, the this compound internal standard is added to the biological sample (e.g., serum or tissue homogenate) before lipid extraction and solid-phase extraction (SPE) purification. nih.gov Following purification, the dried extract is derivatized to form TMS ethers. The sample is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which ionizes and fragments them. Quantification is achieved by selected ion monitoring (SIM), where the mass spectrometer is set to detect specific, characteristic ions of both the native analyte and the deuterated internal standard. The use of the d7-labeled standard is critical to correct for any inefficiencies or losses during the extensive sample work-up, including the derivatization step. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the preferred method for oxysterol analysis due to its high sensitivity, specificity, and ability to analyze compounds without prior derivatization. mdpi.comsuny.edu This technique offers shorter run times compared to GC-MS. suny.edu

In this approach, the this compound internal standard is added to the sample, followed by extraction, which may involve protein precipitation or liquid-liquid extraction. nih.gov The extract is then injected into an HPLC system. Separation is typically achieved using a reversed-phase column. The eluent from the LC column is directed into the mass spectrometer, where ionization occurs. Atmospheric pressure chemical ionization (APCI) is often favored for oxysterols as it provides better sensitivity and generates protonated molecules that have lost a water molecule ([M+H-H₂O]⁺). suny.edu

Tandem mass spectrometry (MS/MS) enhances specificity by selecting the precursor ion of the analyte (and the internal standard) in the first mass analyzer, subjecting it to collision-induced dissociation, and then monitoring a specific product ion in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and allows for precise quantification even at very low concentrations. researchgate.net LC-MS/MS methods have been developed for the simultaneous quantification of multiple oxysterols in various biological samples, including plasma, cells, and tissues. mdpi.comnih.gov

ParameterOptimized Value/ConditionReference
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI), Positive suny.edunih.gov
MS Analysis Multiple Reaction Monitoring (MRM) researchgate.net
Precursor Ion Typically [M+H-H₂O]⁺ suny.edu
Separation Reversed-phase monolithic or C18 column nih.gov
Run Time As low as 7 minutes nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical characterization of molecules like this compound. Unlike mass spectrometry, which provides mass-to-charge ratio information, NMR provides detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C.

For epoxycholestanols, ¹³C NMR is particularly powerful for determining the stereochemistry of the epoxide ring. The chemical shifts of the carbon atoms involved in the epoxide (C-5 and C-6) and the adjacent carbons are highly sensitive to their spatial orientation. researchgate.net By comparing the ¹³C NMR spectra of a series of related 5,6-epoxides in similar decalinic ring systems, empirical rules can be established to assign the α or β configuration of the epoxide. researchgate.net The ss configuration of the epoxide in this compound can be confirmed by analyzing these characteristic chemical shifts. Furthermore, ¹H NMR provides information on the proton environment, and through coupling constants (J-values), the dihedral angles between neighboring protons can be determined, helping to define the conformation of the steroid ring system.

Advanced Chromatographic Separation Techniques for Stereoisomers and Metabolites

The analysis of epoxycholestanols is often complicated by the presence of stereoisomers (e.g., the 5α,6α- and 5β,6β-epoxides) and other structurally similar oxysterol metabolites. nih.gov Achieving chromatographic separation of these closely related compounds is a significant analytical challenge that requires advanced separation techniques.

High-performance liquid chromatography (HPLC) is the primary tool for this purpose. The separation of stereoisomers often necessitates the use of specialized stationary phases. While standard C18 columns can separate some oxysterols, resolving stereoisomers may require columns with different selectivities or even chiral stationary phases (CSPs) that rely on specific ionic or steric interactions to differentiate between isomers. mdpi.com

Modern advancements include the use of monolithic columns, which are characterized by a continuous, porous rod structure. These columns allow for faster separation times at lower backpressures compared to traditional packed-particle columns, enabling high-throughput analysis without sacrificing resolution. nih.gov Method development involves the careful optimization of the mobile phase composition, including the organic solvent (e.g., methanol, acetonitrile) and additives, to fine-tune the retention and selectivity for the target isomers and metabolites. mdpi.com Such optimized chromatographic methods are essential for accurately quantifying individual isomers and understanding their distinct biological roles.

Validation and Inter-Laboratory Comparison of Analytical Assays in Research Settings

The development of a robust analytical method is incomplete without rigorous validation to ensure its performance is reliable and reproducible. Method validation for assays quantifying 5Ss,6ss-epoxycholestanol and its endogenous counterparts involves assessing several key parameters.

Key Validation Parameters:

Linearity: The range over which the instrument response is directly proportional to the analyte concentration. For oxysterols, linearity can range from 0.5 to 2000 ng/ml. nih.gov

Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Detection limits can be as low as 0.1 ng/ml. nih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is typically assessed as intra-day (within a single day) and inter-day (over several days) precision, with coefficients of variation (CV%) ideally below 15%. mdpi.com

Accuracy/Recovery: The closeness of the measured value to the true value, often determined by spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within 80-120%. nih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as isomers or metabolites.

The following table summarizes typical performance characteristics for a validated LC-MS/MS oxysterol assay.

Validation ParameterTypical Performance MetricReference
Linearity Range 0.5 - 2000 ng/ml nih.gov
Detection Limit 0.1 ng/ml nih.gov
Recovery 80.9% - 107.9% nih.gov
Inter-Day Imprecision (CV%) 1.54% - 9.96% mdpi.com
Intra-Day Imprecision (CV%) 0.47% - 14.05% mdpi.com

Furthermore, inter-laboratory comparison studies, or ring trials, are crucial for establishing the broader utility and robustness of an analytical method. In these studies, identical samples are sent to multiple laboratories for analysis. The comparison of results helps to identify any systematic bias in a particular laboratory's method and ensures that data generated across different research settings are comparable and reliable. This is especially important for clinical research where standardized measurements are essential.

Metabolic Pathways and Enzyme Mediated Transformations of Epoxycholestanols Investigated with 5ss,6ss Epoxycholestanol D7

Integration into Endogenous Sterol Metabolic Networks and Flux Analysis

5α,6α-Epoxycholestanol is not an endpoint metabolite but an active intermediate that integrates into the broader network of sterol metabolism. medchemexpress.comnih.gov It is an oxidized derivative of cholesterol, and its formation can occur through various enzymatic and non-enzymatic reactions. nih.govphysiology.org Research has identified a significant metabolic branch of the cholesterol pathway centered specifically on 5,6α-EC. nih.govcrct-inserm.fr This pathway represents a critical metabolic switch, directing the flux of 5,6α-EC towards distinct bioactive molecules with opposing physiological roles. nih.gov

The use of 5α,6α-epoxycholestanol-d7 as an internal standard in isotope dilution methodologies is crucial for accurately determining the concentration and metabolic flow of endogenous 5,6-ECs in biological samples. nih.gov This quantitative approach allows researchers to perform flux analysis, assessing how the rate of formation and conversion of these epoxides changes under different physiological conditions or in response to pharmacological agents. For instance, such studies have been vital in understanding the accumulation of 5,6-ECs following treatment with drugs like tamoxifen. nih.govlipidmaps.org This analytical rigor is essential for mapping the integration of epoxycholestanols into metabolic networks and understanding their contribution to cellular homeostasis and disease pathology.

Enzyme-Mediated Hydrolysis and Isomerization of Epoxysterols

The epoxide ring of 5,6-epoxycholestanols is relatively stable but is a substrate for specific enzymes that catalyze its transformation. nih.govcrct-inserm.fr These enzymatic conversions are the primary drivers of its metabolic fate, leading to the formation of various downstream signaling molecules.

A pivotal enzyme in this pathway is Cholesterol-5,6-epoxide hydrolase (ChEH), which catalyzes the stereoselective hydration of the epoxide ring. nih.gov ChEH acts on both 5α,6α-EC and its diastereoisomer, 5β,6β-EC, converting them into a single product: cholestane-3β,5α,6β-triol (CT). nih.govresearchgate.net This hydration reaction is the first step in a pathway that can lead to the formation of the oncometabolite oncosterone. crct-inserm.frresearchgate.net

ChEH itself is a complex enzyme, identified as a heterodimer composed of the 3β-hydroxysterol-Δ8-Δ7-isomerase (also known as the emopamil (B1663351) binding protein or EBP) and the 3β-hydroxysterol-Δ7-reductase (DHCR7). nih.govwikipedia.org By controlling the conversion of 5,6-ECs to CT, ChEH functions as a critical metabolic checkpoint, regulating the balance between different branches of the 5,6-EC metabolic pathway. nih.gov Inhibition of ChEH results in the accumulation of its substrates, 5,6α-EC and 5,6β-EC. nih.gov

Table 1: Key Enzymes in 5α,6α-Epoxycholestanol Metabolism This table is interactive. Click on the headers to sort.

Enzyme Abbreviation EC Number Substrate(s) Product(s) Metabolic Role
Cholesterol-5,6-Epoxide Hydrolase ChEH 3.3.2.11 5α,6α-Epoxycholestanol, 5β,6β-Epoxycholestanol Cholestane-3β,5α,6β-triol Hydration of the epoxide ring, a key metabolic checkpoint. nih.govnih.gov
11β-Hydroxysteroid Dehydrogenase Type 2 HSD11B2 1.1.1.146 Cholestane-3β,5α,6β-triol 6-oxo-cholestan-3β,5α-diol (Oncosterone) Oxidation of the triol to a ketone, forming an oncometabolite. nih.govresearchgate.net

Beyond the initial hydrolysis by ChEH, other enzyme classes, including oxidoreductases and transferases, are involved in the further metabolism of epoxysterol-derived products. physiology.org After the formation of cholestane-3β,5α,6β-triol, it can be oxidized by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), an oxidoreductase, to form 6-oxo-cholestan-3β,5α-diol, also known as oncosterone. nih.govresearchgate.net

In a distinct and competing pathway, 5α,6α-EC can be acted upon by a transferase. nih.govcrct-inserm.fr Specifically, the enzyme dendrogenin synthase catalyzes a conjugation reaction between 5α,6α-EC and histamine (B1213489) to produce a novel metabolite, Dendrogenin A. researchgate.net This highlights the role of transferases in creating a diverse range of bioactive molecules from a common epoxysterol precursor.

Identification and Characterization of Novel Metabolites in Research Systems

Research into the metabolism of 5α,6α-epoxycholestanol has led to the discovery of novel metabolites with significant biological activities. The two most prominent discoveries are oncosterone and Dendrogenin A, which are products of two divergent pathways originating from 5,6-ECs. nih.govcrct-inserm.frnih.gov

Oncosterone (6-oxo-cholestan-3β,5α-diol) : This metabolite is formed via the ChEH-mediated hydration of 5,6-EC to cholestane-3β,5α,6β-triol, followed by oxidation. nih.govresearchgate.net In the context of breast cancer, oncosterone has been characterized as an oncometabolite, promoting tumor growth. nih.govresearchgate.net

Dendrogenin A (DDA) : This metabolite is the product of a direct conjugation of 5α,6α-EC with histamine. researchgate.net In contrast to oncosterone, DDA has been identified as a tumor suppressor metabolite in normal breast tissue. crct-inserm.frnih.gov

The discovery of this metabolic dichotomy, where a single precursor can lead to either a tumor-promoting or a tumor-suppressing molecule, has opened new avenues for understanding metabolic deregulation in cancer. crct-inserm.frnih.gov The balance between these two pathways is a key area of investigation.

Mechanisms of Stereoselective Metabolism of Epoxysterols

The metabolism of cholesterol-5,6-epoxides is highly stereoselective, with the α- and β-diastereoisomers having different metabolic fates. nih.govnih.gov While ChEH can hydrolyze both 5α,6α-EC and 5β,6β-EC to form the same cholestane-3β,5α,6β-triol product, other pathways show distinct preferences. nih.gov

The most significant example of this stereoselectivity is the formation of Dendrogenin A. This conjugation reaction is specific to the 5α,6α-EC isomer; 5β,6β-EC is not a substrate for this transformation. nih.govresearchgate.net Chemical studies support this biological observation, showing that under catalytic conditions, only the 5α,6α-EC isomer undergoes a ring-opening reaction, while the 5β,6β-EC isomer remains unreactive. nih.gov This inherent difference in reactivity and enzymatic recognition underscores the stereoselective nature of epoxysterol metabolism and explains how the two diastereoisomers can initiate different downstream biological effects.

Role of 5ss,6ss Epoxycholestanol D7 As a Mechanistic Probe and Tracer in Experimental Systems

Tracing Sterol Turnover and Transport Dynamics in Cellular Models

In cellular models, 5α,6α-epoxycholestanol-d7 is utilized to investigate the rates of synthesis, degradation, and transport of sterols. Stable isotope labeling has become a critical methodology for defining the metabolic parameters of lipids in cultured cells. nih.gov Researchers introduce the labeled compound into the cell culture medium, where it is taken up by the cells. By tracking the appearance and disappearance of the d7-labeled molecule and its metabolites over time using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can calculate the turnover rate of the sterol pool. nih.govnih.gov

This approach allows for the quantitative analysis of how different stimuli or genetic modifications affect sterol homeostasis. For instance, by exposing cells to 5α,6α-epoxycholestanol-d7, researchers can measure its conversion to other oxysterols, providing insights into the activity of specific metabolic pathways. These studies help to elucidate the mechanisms that regulate cellular cholesterol levels and how dysregulation contributes to disease.

Table 1: Application of Stable Isotope Tracing in Cellular Sterol Metabolism

Experimental QuestionApproach with 5α,6α-Epoxycholestanol-d7Expected Outcome
What is the rate of sterol uptake?Introduce a known concentration of the d7-tracer to cell media and measure its intracellular accumulation over time.Quantification of the rate of sterol transport into the cell.
How quickly is this oxysterol metabolized?After uptake, monitor the disappearance of the d7-tracer and the appearance of d7-labeled metabolites.Determination of the metabolic half-life and identification of downstream metabolic products.
Does a specific drug affect sterol transport?Compare the uptake and efflux rates of the d7-tracer in cells treated with the drug versus untreated control cells.Insight into the drug's mechanism of action on sterol transport proteins.

Elucidation of Intracellular Trafficking and Compartmentalization of Sterols

Understanding where sterols are located within a cell and how they move between organelles is crucial for understanding their function. frontiersin.org 5α,6α-epoxycholestanol-d7 serves as a powerful tracer to follow the intricate pathways of intracellular sterol trafficking. Once the labeled sterol enters the cell, its journey can be monitored.

By isolating different cellular organelles (e.g., endoplasmic reticulum, mitochondria, lysosomes) and analyzing their lipid content by mass spectrometry, researchers can determine the subcellular distribution of the administered 5α,6α-epoxycholestanol-d7. frontiersin.org This technique provides a snapshot of the sterol's location at a specific time point, revealing the compartments involved in its transport and metabolism. This is critical for studying diseases characterized by defects in lipid trafficking, such as Niemann-Pick type C disease. frontiersin.org Advanced techniques like mass spectrometry imaging (MSI) can even provide spatial distribution of the labeled sterol within a population of cells or tissue sections. nih.gov

Application in In Vitro Enzymology and Reaction Mechanism Studies

In vitro enzymatic assays are designed to study the function of isolated enzymes in a controlled environment. nih.gov 5α,6α-epoxycholestanol-d7 is an ideal substrate for these studies because the deuterium (B1214612) label does not alter its chemical reactivity but allows for clear detection of the products. nih.gov For example, the enzyme cholesterol-5,6-epoxide hydrolase (ChEH) metabolizes 5,6-epoxycholesterols. nih.gov

By incubating purified ChEH with 5α,6α-epoxycholestanol-d7, researchers can use mass spectrometry to identify and quantify the formation of the deuterated product, cholestane-3β,5α,6β-triol-d7. This allows for the precise determination of key enzymatic parameters such as reaction rates and substrate specificity. Furthermore, the known mass of the labeled substrate and product helps in unequivocally identifying the compounds in complex reaction mixtures, aiding in the elucidation of reaction mechanisms.

Utilization in Ex Vivo Tissue Explant and Organ Perfusion Studies

Ex vivo systems, such as tissue explants and perfused organs, provide a bridge between in vitro cell culture and in vivo animal models. These systems maintain the complex cellular architecture and interactions of a tissue while allowing for experimental manipulation. In this context, 5α,6α-epoxycholestanol-d7 can be introduced into the culture medium of a tissue slice or the perfusate of an organ.

This allows researchers to study sterol metabolism and transport in a more physiologically relevant environment. For example, liver organoids are increasingly used for disease modeling, and mass spectrometry can be applied to analyze the oxysterols they produce and secrete. nih.govbiorxiv.org Using a d7-labeled precursor would enable precise tracking of its conversion and secretion from the organoid, providing clear insights into hepatic sterol handling under normal and disease conditions, such as non-alcoholic fatty liver disease (NAFLD). nih.govbiorxiv.org

In Vivo Animal Model Research for Investigating Sterol Absorption and Clearance

In vivo studies in animal models are essential for understanding the systemic absorption, distribution, metabolism, and excretion of sterols. The use of stable isotope-labeled lipids is a well-established method for studying lipid metabolism in vivo. ukisotope.com Administering 5α,6α-epoxycholestanol-d7 to an animal allows researchers to trace its path through the body.

Blood, tissues, and excreta can be collected at various time points and analyzed by mass spectrometry. This enables the quantification of the absorption of the sterol from the gastrointestinal tract, its distribution to various organs, and the rate at which it and its metabolites are cleared from the body. medchemexpress.com Such studies are crucial for understanding the physiological role of oxysterols and how their metabolism is altered in diseases like atherosclerosis. nih.gov For instance, a study in rats investigated the effect of dietary 5α,6α-epoxycholesterol on redox state, highlighting its potential role in atherogenesis. nih.gov Using the deuterated form in similar studies would provide more precise data on its metabolic fate.

Table 2: Research Findings from Studies Utilizing Sterol Tracers

Study TypeModel SystemTracerKey Findings
Cellular MetabolismCultured CellsStable Isotope-Labeled LipidsEnables measurement of mass isotopomer distributions to quantify metabolic flux. nih.gov
In Vivo MetabolismMiceStable Isotope-Labeled Fatty AcidsAllows for the study of lipid synthesis, transport, and disposition in a whole-animal context. ukisotope.com
Disease ModelingRat Model5α,6α-epoxycholesterolDietary exposure to this oxysterol was shown to dysregulate the redox state, which may impact atherogenesis. nih.gov
Intracellular TraffickingGeneral ModelsCholesterol and its precursorsDefects in the transport of sterols between organelles are linked to various neurodegenerative diseases. frontiersin.org

Molecular and Cellular Interplay Associated with Epoxysterols in Research Models

Exploration of Receptor Ligand Interactions and Binding Dynamics

The interaction of epoxysterols with nuclear receptors is a critical aspect of their function, initiating cascades of transcriptional events that affect cellular metabolism and signaling.

Research has identified 5α,6α-epoxycholestanol (α-CE) as a direct modulator of the Liver X Receptor (LXR), a key nuclear receptor in the regulation of lipid metabolism. nih.gov LXRs function as cellular cholesterol sensors that, when activated, promote the removal of excess cholesterol. nih.gov The activation of LXR by ligands like α-CE leads to the transcriptional upregulation of genes involved in cholesterol efflux, transport, and excretion. nih.gov

Interestingly, the metabolic transformation of α-CE can alter its receptor activity. The 3β-sulfated derivative of 5α,6α-epoxycholestanol has been shown to act as an antagonist to the LXR signaling pathway, demonstrating how metabolic modifications can fine-tune the biological effects of this epoxysterol. nih.gov

Direct binding interactions between 5α,6α-epoxycholestanol and the glucocorticoid receptor (GR) have not been clearly established in scientific literature. However, studies have revealed an indirect relationship between cholesterol metabolism and GR sensitivity. Research has shown that elevated levels of cholesterol can selectively impair the ability of the glucocorticoid receptor to activate the transcription of certain target genes. nih.gov This effect is not mediated by LXR but involves the activation of the JNK signaling pathway, which in turn interferes with GR function. nih.gov This suggests that while not a direct ligand, 5α,6α-epoxycholestanol could potentially contribute to a cellular environment where GR signaling is modulated.

Modulation of Key Enzyme Activities in Isolated Systems and Cell Lines

5α,6α-epoxycholestanol is a substrate for several metabolic enzymes, and its conversion is a key control point in its biological activity. The primary enzyme responsible for its metabolism is Cholesterol-5,6-epoxide hydrolase (ChEH), which catalyzes the hydrolysis of the epoxide ring to form cholestane-3β,5α,6β-triol. nih.govsigmaaldrich.com Beyond this, other enzymes also exhibit stereoselective activity towards the α-isomer of 5,6-epoxycholesterol (B1239861). nih.gov

EnzymeInteraction with 5α,6α-EpoxycholestanolOutcome of InteractionReference
Cholesterol-5,6-epoxide hydrolase (ChEH)Primary SubstrateHydrolyzes the epoxide to form cholestane-3β,5α,6β-triol (CT), effectively terminating its specific signaling roles. nih.govsigmaaldrich.com
Acyl-CoA:cholesterol acyltransferases (ACATs)Preferential Substrate (over β-isomer)Esterifies the compound with fatty acids, forming cholesteryl esters for storage. nih.gov
Cholesterol sulfotransferase (SULT2B1b)Preferential Substrate (over β-isomer)Converts it to a 3β-sulfate derivative, which acts as an LXR antagonist. nih.gov
Glutathione transferase BSole Substrate (among 5,6-EC isomers)Conjugates the molecule with glutathione, a step in detoxification and excretion pathways. nih.gov

Influence on Gene Expression and Transcriptional Regulation in Cellular Contexts

The modulation of nuclear receptors and signaling pathways by 5α,6α-epoxycholestanol directly translates to changes in gene expression. As a modulator of LXR, it can influence the transcription of a suite of genes critical to lipid balance. nih.gov Activated LXR/RXR heterodimers bind to LXR-responsive elements (LXREs) in the promoter regions of target genes, including:

ABCA1 and ABCG1: These genes code for ATP-binding cassette transporters that are essential for the efflux of cholesterol from cells to HDL particles.

SREBP-1c: This transcription factor is involved in fatty acid synthesis, and its induction by LXR is a known side effect of LXR agonism.

Furthermore, like many other oxysterols, 5α,6α-epoxycholestanol is expected to participate in the suppression of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. Oxysterols can bind to the protein INSIG, which anchors the SREBP-SCAP complex in the endoplasmic reticulum, preventing the SREBP transcription factor from moving to the nucleus and activating genes required for cholesterol synthesis and uptake.

Investigation of Cellular Signaling Pathways Affected by Epoxysterols in Research

Beyond its role in lipid metabolism, 5α,6α-epoxycholestanol has been shown to actively modulate distinct cellular signaling pathways involved in cell fate and behavior. In vascular smooth muscle cells, this epoxysterol can promote cell migration and proliferation. This activity is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent engagement of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

In the context of cancer research, particularly in myeloma cells, 5,6-epoxycholesterols trigger a form of cell death termed "oxiapoptophagy." This process involves a combination of oxidative stress, apoptosis, and autophagy. Specifically, 5α,6α-epoxycholestanol was found to activate the mitochondrial intrinsic apoptotic pathway, leading to the activation of executioner caspase-3/7 and subsequent cell death.

Studies on the Role of Epoxysterols in Cholesterol Homeostasis Regulation at a Molecular Level

The collective actions of 5α,6α-epoxycholestanol on receptors, enzymes, and signaling pathways converge on the regulation of cellular cholesterol homeostasis. Its role is multifaceted, contributing to a tightly controlled feedback system.

The molecule functions as a signaling agent indicating cholesterol abundance. Its modulation of LXR initiates a transcriptional program to actively remove cholesterol from the cell. nih.gov Concurrently, its likely involvement in the suppression of the SREBP pathway helps to reduce the influx of new cholesterol by inhibiting both its synthesis and uptake. This dual action provides a coordinated response to prevent cholesterol overload. The metabolic clearance of 5α,6α-epoxycholestanol by enzymes like ChEH ensures that this homeostatic signal is transient and can be switched off once balance is restored. nih.govsigmaaldrich.com

Future Directions and Emerging Research Frontiers for 5ss,6ss Epoxycholestanol D7 Studies

Integration with Multi-Omics Approaches (e.g., Lipidomics, Metabolomics) for Comprehensive Sterol Profiling

The fields of lipidomics and metabolomics are rapidly evolving, aiming to provide a comprehensive snapshot of all lipids and metabolites within a biological system. In these analyses, accurate quantification is paramount. 5Ss,6ss-epoxycholestanol-d7 serves as an ideal internal standard for mass spectrometry-based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). creative-proteomics.comresearchgate.net The use of a deuterated standard, which is chemically identical to the endogenous analyte but has a different mass, allows for the correction of sample loss during preparation and variations in instrument response. lipidmaps.org

Future research will see the integration of this compound into large-scale, multi-omics studies to achieve comprehensive sterol profiling. nih.gov This will enable researchers to accurately track the subtle changes in the levels of its non-deuterated counterpart, 5α,6α-epoxycholesterol, in response to various stimuli, disease states, or genetic modifications. By combining lipidomic and metabolomic data, a more holistic view of sterol metabolism and its intricate connections with other metabolic pathways can be achieved. This integrated approach is crucial for identifying novel biomarkers and understanding the pathophysiology of diseases where sterol dysregulation is implicated. nih.gov

Table 1: Application of this compound in Multi-Omics

Research AreaApplication of this compoundExpected Outcome
Lipidomics Internal standard for quantification of 5α,6α-epoxycholesterol.Accurate profiling of oxysterol levels in various tissues and biofluids.
Metabolomics Tracer for metabolic flux analysis of sterol pathways.Elucidation of the synthesis and degradation rates of 5α,6α-epoxycholesterol.
Integrated Omics A key standard for cross-platform data normalization.Comprehensive understanding of sterol metabolism in the context of broader metabolic networks.

Development of Novel Micro-Analytical Techniques for Scarce Biological Samples

A significant challenge in sterol research is the limited availability of certain biological samples, such as tissue biopsies, cerebrospinal fluid, or samples from pediatric patients. The development of novel micro-analytical techniques that can provide accurate measurements from minute amounts of material is therefore a high priority. The inherent sensitivity of mass spectrometry makes it well-suited for this purpose, and the use of a deuterated internal standard like this compound is essential for achieving reliable quantification in these low-concentration samples. nih.gov

Future advancements in this area will likely focus on coupling micro-scale separation techniques, such as capillary electrophoresis or nano-liquid chromatography, with highly sensitive mass spectrometers. In such systems, this compound will be indispensable for ensuring the accuracy of measurements, enabling researchers to probe sterol metabolism in previously inaccessible biological compartments or in rare patient populations.

Advanced In Vitro and Ex Vivo Organoid/3D Cell Culture Models for Sterol Research

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of tissues in vivo. The emergence of organoid and three-dimensional (3D) cell culture models offers a more physiologically relevant platform for studying cellular processes, including sterol metabolism. researchgate.netthermofisher.com These advanced models can be used to investigate the effects of 5α,6α-epoxycholesterol on cell signaling, differentiation, and tissue architecture in a context that more closely mimics a living organism.

In these sophisticated culture systems, this compound can be utilized in several ways. It can be used as an internal standard to accurately measure the endogenous production of 5α,6α-epoxycholesterol by the organoids. Furthermore, it can be used as a stable isotope tracer to follow the metabolic fate of exogenously applied 5α,6α-epoxycholesterol within the complex 3D structure, providing insights into its uptake, transport, and conversion to other metabolites.

Expanding Understanding of Sterol Regulatory Networks and Their Interconnections

Sterol metabolism is tightly regulated by a complex network of transcription factors, enzymes, and transport proteins. Oxysterols, including 5α,6α-epoxycholesterol, are known to be key signaling molecules in these networks. nih.gov For instance, 5α,6α-epoxycholesterol has been identified as a ligand for Liver X Receptors (LXRs), which are master regulators of cholesterol homeostasis. chemicalbook.comcaymanchem.com

The use of this compound as a research tool will be crucial in further dissecting these regulatory networks. By enabling the precise measurement of 5α,6α-epoxycholesterol levels, researchers can more accurately correlate its concentration with the expression of LXR target genes and other downstream effectors. Moreover, stable isotope tracing studies using this compound can help to elucidate the feedback mechanisms that control its own synthesis and degradation, providing a more dynamic picture of sterol regulation.

Table 2: Key Regulatory Roles of 5α,6α-Epoxycholesterol

Regulatory ProteinFunctionImplication for Research with this compound
Liver X Receptors (LXRs) Nuclear receptors that regulate cholesterol, fatty acid, and glucose homeostasis.Accurate quantification of 5α,6α-epoxycholesterol to study its role in LXR activation and downstream gene expression.
Sterol Regulatory Element-Binding Proteins (SREBPs) Transcription factors that control the synthesis of cholesterol and fatty acids.Investigating the interplay between 5α,6α-epoxycholesterol levels and SREBP activity.

Potential for this compound as a Tool in Synthetic Biology and Metabolic Engineering Research

Synthetic biology and metabolic engineering are fields that involve the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. nih.govmdpi.com In the context of sterol research, this could involve engineering microorganisms to produce specific oxysterols or modifying cellular pathways to alter sterol metabolism.

This compound has significant potential as a tool in these endeavors. It can be used as an analytical standard to quantify the output of engineered pathways designed to produce 5α,6α-epoxycholesterol. Furthermore, as a metabolic tracer, it can be used to map the flow of metabolites through newly introduced or modified pathways, helping to identify bottlenecks and optimize production. nih.gov This will be instrumental in developing novel biotechnological platforms for the synthesis of valuable sterol compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.